![molecular formula C16H17BrN2O5 B2475194 Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-69-6](/img/structure/B2475194.png)
Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
The compound “Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains several functional groups including an isopropyl group, a bromobenzo[d][1,3]dioxol-5-yl group, a methyl group, and a carboxylate group .
Synthesis Analysis
The synthesis of this compound could involve several steps. The bromobenzo[d][1,3]dioxol-5-yl group could be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination . The exact synthesis pathway for the entire molecule is not available in the retrieved documents.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The bromobenzo[d][1,3]dioxol-5-yl group is a cyclic structure with a bromine atom attached . The tetrahydropyrimidine ring is another cyclic structure in the molecule. The exact 3D structure of the molecule is not available in the retrieved documents.Scientific Research Applications
Synthesis of Novel Organo Selenium Compounds
The benzo[d][1,3]dioxole subunit has been used in the synthesis of novel organoselenium compounds . These compounds have been characterized by elemental analysis and various spectroscopic techniques .
Detection of Carcinogenic Lead
A compound incorporating the benzo[d][1,3]dioxole subunit has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed using this compound .
Organic Synthesis
Organo selenium compounds incorporating the benzo[d][1,3]dioxole subunit have potential applications in the field of organic synthesis .
Pharmaceutics
These compounds have been explored due to their potential applications in pharmaceutics .
Ligand Chemistry
They have potential applications in ligand chemistry .
Semiconducting Materials
These compounds have potential applications in the production of semiconducting materials .
Biochemistry
They have potential applications in biochemistry .
Catalysis
properties
IUPAC Name |
propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5/c1-7(2)24-15(20)13-8(3)18-16(21)19-14(13)9-4-11-12(5-10(9)17)23-6-22-11/h4-5,7,14H,6H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJJPFPDGOBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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